molecular formula C13H13NO2S B8576839 4-(2-Methylsulfonylphenyl)aniline CAS No. 31433-65-5

4-(2-Methylsulfonylphenyl)aniline

Cat. No. B8576839
CAS RN: 31433-65-5
M. Wt: 247.31 g/mol
InChI Key: DDXKAGIILGJQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylsulfonylphenyl)aniline is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methylsulfonylphenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylsulfonylphenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31433-65-5

Product Name

4-(2-Methylsulfonylphenyl)aniline

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-(2-methylsulfonylphenyl)aniline

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3

InChI Key

DDXKAGIILGJQOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 17.0 g (61.3 mmol) of 2-methanesulfonyl-4′-nitrobiphenyl in 170 ml of THF is treated with 3.5 g of THF-moist Raney nickel and hydrogenated at room temperature and normal pressure until the completion of hydrogen absorption (18 hours). The catalyst is filtered off and the filtrate is evaporated. A colourless solid is obtained; FAB 248
Name
2-methanesulfonyl-4′-nitrobiphenyl
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(t-butoxycarbonyl)amino-2′-methylsulfonyl-[1,1′]biphenyl (4.6 g, 13 mmol), was suspended in 100 mL of 4M HCl in dioxane and stirred 2.5 days. The resulting mixture was filtered and the cake rinsed with Et2O to yield a tan solid (3.69 g, 98%). 1H NMR (DMSO-d6) δ: 8.04 (d, 1H), 7.71 (t, 1H), 7.61 (t, 1H), 7.31 (m, 3H), 7.06 (m, 2H), 2.79 (s, 3H).
Name
4-(t-butoxycarbonyl)amino-2′-methylsulfonyl-[1,1′]biphenyl
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
98%

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